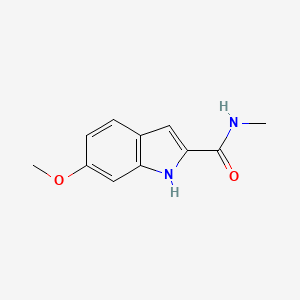

6-Methoxy-N-methyl-1H-indole-2-carboxamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-methoxy-N-methyl-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-12-11(14)10-5-7-3-4-8(15-2)6-9(7)13-10/h3-6,13H,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJZIKHLLUOPBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=C(N1)C=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methoxy N Methyl 1h Indole 2 Carboxamide and Its Analogues

Established Synthetic Pathways for Indole-2-carboxylic Acid Precursors

The construction of the indole (B1671886) ring system is a foundational step in organic chemistry, with several named reactions developed for this purpose. For methoxy-substituted indoles, such as the 6-methoxy-1H-indole-2-carboxylic acid precursor, the Fischer and Hemetsberger syntheses are among the most utilized methods. chim.it

Fischer Indole Synthesis and its Modern Variants

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and versatile method for constructing the indole nucleus. nih.govwikipedia.org The reaction typically involves heating a phenylhydrazone with an acid catalyst. nih.gov The general mechanism begins with the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone to form a phenylhydrazone. youtube.com This intermediate then isomerizes to an enamine, which, after protonation, undergoes a luxembourg-bio.comluxembourg-bio.com-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.orgyoutube.com

For the synthesis of 6-methoxyindole (B132359) precursors, a 4-methoxyphenylhydrazine is used as the starting material. The choice of acid catalyst is critical, with Brønsted acids like HCl and H₂SO₄, and Lewis acids such as zinc chloride being commonly employed. wikipedia.orgrsc.org

| Synthesis Step | Description |

| 1. Hydrazone Formation | Reaction of a substituted phenylhydrazine with an aldehyde or ketone. |

| 2. Isomerization | The resulting phenylhydrazone isomerizes to its enamine tautomer. |

| 3. luxembourg-bio.comluxembourg-bio.com-Sigmatropic Rearrangement | An acid-catalyzed rearrangement forms a di-imine intermediate. |

| 4. Cyclization & Aromatization | Intramolecular attack followed by the elimination of an ammonia molecule yields the final indole product. |

Modern variants, such as the Buchwald modification, have expanded the scope of this reaction by utilizing palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate in situ. wikipedia.org

Hemetsberger Indole Synthesis and Related Cyclization Strategies

The Hemetsberger indole synthesis provides a direct route to indole-2-carboxylic esters through the thermal decomposition of a 3-aryl-2-azido-propenoic ester. synarchive.comwikipedia.org This method is particularly effective for producing precursors like 2-carbomethoxy-6-methoxyindole. researchgate.net

The synthesis begins with a base-catalyzed condensation of an aromatic aldehyde (e.g., p-anisaldehyde) with an azidoacetate ester to form the requisite α-azidocinnamate. researchgate.netuninsubria.it The subsequent thermolysis of this intermediate, typically in a high-boiling solvent like xylene, is believed to proceed through a nitrene intermediate, which then cyclizes to form the indole ring. wikipedia.orgresearchgate.net Despite its utility, the method's popularity is somewhat limited by the stability concerns and challenges in preparing the azido (B1232118) starting materials. wikipedia.org One documented synthesis of 1-(ethoxymethyl)-6-methoxy-1H-indole-2-carboxylic acid utilizes the Hemetsberger synthesis, which involves the condensation of p-anisaldehyde with ethyl azidoacetate, followed by thermal cyclization. researchgate.net

Alternative Ring-Closure and Derivatization Routes

Beyond the Fischer and Hemetsberger syntheses, several other methods are employed for constructing methoxy-activated indole rings. chim.it These alternative pathways offer flexibility depending on the availability of starting materials and desired substitution patterns.

Bischler Indole Synthesis: This method involves the reaction of an α-halo-ketone with an excess of an arylamine. A modified Bischler synthesis has been used to prepare methyl N-methyl-5,7-dimethoxy-3-methylindole-2-carboxylate. chim.it

Reissert Indole Synthesis: This pathway involves the condensation of o-nitrotoluene with diethyl oxalate (B1200264) to form a pyruvic acid derivative, which is then reductively cyclized to form the indole-2-carboxylic acid. chim.it

Cadogan Indole Synthesis: This reductive cyclization of o-nitrostyrenes or o-nitrophenylacetylenes is another route. A microwave-assisted Cadogan synthesis has been used to prepare a 5,6-dimethoxyindole (B14739) derivative. chim.it

Amide Bond Formation Strategies for Carboxamide Assembly

Once the 6-methoxy-1H-indole-2-carboxylic acid precursor is obtained, the final step is the formation of the amide bond with methylamine (B109427). This transformation is a cornerstone of medicinal chemistry and is typically achieved using coupling reagents that activate the carboxylic acid. nih.gov

Carbodiimide-Based Coupling Reagents (e.g., EDC/HOBt, PyBOP)

Carbodiimides are a widely used class of coupling reagents for amide synthesis. peptide.comgoogle.com 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is particularly common due to its water solubility, which simplifies the removal of the urea (B33335) byproduct through aqueous workup. peptide.comnbinno.com

To enhance efficiency and minimize side reactions like racemization, carbodiimide (B86325) couplings are often performed with additives. peptide.com 1-Hydroxybenzotriazole (HOBt) is a classic additive that works in conjunction with EDC. commonorganicchemistry.commdpi.com The combination of EDC/HOBt is a standard and effective system for coupling carboxylic acids with amines. mdpi.com

Another class of reagents is the phosphonium-based coupling agents. (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) is an effective substitute for the BOP reagent, which produces a carcinogenic byproduct. bachem.comwikipedia.org PyBOP is known for high coupling efficiency and is often used in the presence of a base like diisopropylethylamine (DIPEA). bachem.compeptide.com

| Reagent | Class | Key Features | Common Additives/Bases |

| EDC | Carbodiimide | Water-soluble reagent and byproduct, simplifying purification. peptide.comnbinno.com | HOBt, Oxyma Pure |

| PyBOP | Phosphonium | High coupling efficiency; avoids carcinogenic byproducts associated with BOP. bachem.comwikipedia.org | DIPEA, NMM |

Mechanistic Considerations of Amide Coupling Reactions

The mechanism of amide bond formation using coupling reagents involves the activation of the carboxylic acid. peptide.com

In a carbodiimide-mediated reaction, the carboxylic acid first adds to the carbodiimide (e.g., EDC), forming a highly reactive O-acylisourea intermediate. luxembourg-bio.compeptide.com This intermediate is susceptible to nucleophilic attack by the amine to form the desired amide and a urea byproduct. researchgate.net

However, the O-acylisourea intermediate can also undergo an undesirable intramolecular rearrangement to form a stable N-acylurea, which is unreactive and can complicate purification. peptide.combachem.com The addition of HOBt mitigates this side reaction. HOBt rapidly intercepts the O-acylisourea to form an active HOBt-ester. luxembourg-bio.comcommonorganicchemistry.com This HOBt-ester is less reactive than the O-acylisourea but is not prone to rearrangement. It reacts cleanly with the amine to yield the final amide product while regenerating the HOBt catalyst. luxembourg-bio.comresearchgate.net This two-step activation process is crucial for achieving high yields and purity in the final product. luxembourg-bio.com

Regioselective Functionalization of the Indole Scaffold in 6-Methoxy-Substituted Systems

The functionalization of the indole scaffold, particularly in systems bearing a methoxy (B1213986) group at the 6-position, is a critical aspect of synthesizing analogues of 6-Methoxy-N-methyl-1H-indole-2-carboxamide. The methoxy group, being an electron-donating group, influences the electron density of the indole ring and thus directs the regioselectivity of electrophilic substitution and other functionalization reactions.

Research has shown that the C3 position is the most nucleophilic and generally the most reactive site for electrophilic substitution on the indole ring. This reactivity is further modulated by substituents on the benzene (B151609) portion of the scaffold. In 6-methoxy-substituted indoles, this inherent reactivity at C3 is often exploited for introducing various functional groups.

One common method for functionalizing the C3 position is the Vilsmeier-Haack reaction. For instance, an ethyl 5-chloro-1H-indole-2-carboxylate was formylated at the C3 position using phosphorus oxychloride in DMF. nih.gov This electrophilic substitution selectively occurs at the C3 position due to its high electron density. Subsequent reduction of the introduced formyl group can provide a hydroxymethyl handle, which can be used for further derivatization. nih.gov

Another approach to C3 functionalization is amidoalkylation. Methoxy-substituted indoles can be successfully amidoalkylated with N-acyliminium reagents generated in situ. This reaction proceeds efficiently at the C3 position, allowing for the introduction of complex side chains. mdpi.com For example, 6-methoxyindole reacts with N-acyliminium ions derived from thiazoles and 2,2,2-trichloroethyl chloroformate to yield the C3-substituted product. mdpi.com

While C3 is the most common site for functionalization, other positions can be targeted through different strategies, often involving directed metalation or C-H activation. rsc.orgnih.gov The use of a directing group, often attached to the indole nitrogen (N1), can steer metalation and subsequent reaction with an electrophile to a specific carbon atom, such as C2 or C7. rsc.orgnih.gov For instance, an N-carboxamide group can direct a rhodium catalyst to activate the C2-H bond, enabling cascade annulation reactions. rsc.org The strategic placement of substituents can also influence reactivity; for example, the presence of substituents at both C2 and C3 can lead to functionalization on the benzene ring.

The table below summarizes key findings on the regioselective functionalization of methoxy-substituted indole systems.

| Reaction Type | Position Functionalized | Reagents/Conditions | Substrate Example | Ref |

| Vilsmeier-Haack | C3 | POCl₃, DMF | Ethyl 5-chloro-1H-indole-2-carboxylate | nih.gov |

| Amidoalkylation | C3 | N-acyliminium reagents (from thiazole (B1198619) + Troc chloride) | 6-Methoxyindole | mdpi.com |

| C-H Activation | C2 | Cp*Rh(III) catalyst, N-carboxamide directing group | N-substituted Indoles | rsc.org |

| Oxidative Alkenylation | C7 | Pd(OAc)₂, Ag₂CO₃ | Substituted (1H)-indazoles (related system) | nih.gov |

Purification and Isolation Methodologies for Synthetic Products

The purification and isolation of this compound and its analogues are crucial steps to ensure the high purity of the final compounds. The methodologies employed are standard in synthetic organic chemistry, with column chromatography and recrystallization being the most prevalent techniques.

Normal-phase flash column chromatography is widely used for the purification of indole-2-carboxamides. nih.govnih.gov This technique separates compounds based on their polarity, using a stationary phase, typically silica (B1680970) gel, and a mobile phase consisting of a solvent mixture. The choice of eluent system is critical for achieving good separation. Common solvent systems are gradients of ethyl acetate (B1210297) in hexane (B92381) or methanol (B129727) in dichloromethane (B109758) (DCM). nih.govnih.govacs.org The polarity of the eluent is gradually increased to elute compounds with increasing polarity from the column.

For instance, the purification of various N-substituted indole-2-carboxamides has been successfully achieved using eluent systems such as chloroform/methanol or n-hexane/ethyl acetate. mdpi.com The specific ratio of the solvents is optimized depending on the polarity of the target compound and the impurities present. mdpi.com Automated flash chromatography systems, such as Combiflash, are also utilized for efficient purification. nih.gov

High-Performance Liquid Chromatography (HPLC), particularly reverse-phase preparative HPLC, is another powerful technique used for the final purification of indole derivatives, especially when high purity is required or when compounds are difficult to separate by flash chromatography. acs.org

Recrystallization is a common method for isolating and purifying solid products. This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the solution. mdpi.com The choice of solvent is key to successful recrystallization.

The table below provides examples of purification methodologies used for indole-2-carboxamide derivatives found in the literature.

| Compound Type | Purification Method | Stationary Phase | Eluent System/Solvent | Ref |

| Indole-2-carboxamides | Flash Column Chromatography | Silica Gel | Hexane to Ethyl Acetate gradient | nih.gov |

| 5-Methoxy-1H-indole-2-carboxamide | Flash Column Chromatography | Silica Gel | 0–5% DCM:MeOH gradient | acs.org |

| N-substituted indole-2-carboxamides | Column Chromatography | Not specified | CHCl₃/MeOH (99/1) | mdpi.com |

| N-substituted indole-2-carboxamides | Column Chromatography | Not specified | n-hexane/EtOAc (3/5) | mdpi.com |

| C3-functionalized indole-2-carboxylate | Combiflash Chromatography | Silica Gel | 10–20% Ethyl Acetate in Hexane | nih.gov |

| 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole | Flash Chromatography | Silica Gel | EtOAc/Hexanes (1:4) | nih.gov |

| N-Acylated Oxy-Camalexin Analogue | Recrystallization | - | Petroleum/diethyl ether | mdpi.com |

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The spectrum reveals the chemical shift (δ), which indicates the electronic environment of a proton; the integration, which corresponds to the number of protons generating the signal; and the splitting pattern (multiplicity), which reveals the number of neighboring protons.

For 6-Methoxy-N-methyl-1H-indole-2-carboxamide, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton. The aromatic region would display signals for the protons on the indole (B1671886) ring. The methoxy (B1213986) group (O-CH₃) would typically appear as a sharp singlet, as would the N-methyl group (N-CH₃), though at a different chemical shift. The proton on the indole nitrogen (N-H) would present as a broad singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Indole N-H | 8.5 - 9.5 | broad singlet | - | 1H |

| H-4 | 7.5 - 7.6 | doublet | 8.5 - 9.0 | 1H |

| H-7 | 7.0 - 7.1 | doublet | ~2.0 | 1H |

| H-3 | 6.9 - 7.0 | singlet | - | 1H |

| H-5 | 6.8 - 6.9 | doublet of doublets | 8.5 - 9.0, ~2.0 | 1H |

| O-CH₃ | ~3.8 | singlet | - | 3H |

| N-CH₃ | ~3.0 | doublet | ~4.5 | 3H |

| Amide N-H | Variable | broad singlet | - | 1H |

Note: Predicted values are based on typical chemical shifts for indole derivatives and amide structures.

Carbon (¹³C) NMR spectroscopy provides a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The chemical shift of each signal is indicative of the carbon's bonding environment (e.g., aromatic, aliphatic, carbonyl).

The ¹³C NMR spectrum for this compound would be expected to show 11 unique signals, corresponding to the 11 carbon atoms in its structure. Key signals would include the carbonyl carbon (C=O) at a downfield shift (typically 160-170 ppm), the carbons of the indole ring, and the aliphatic carbons of the methoxy and N-methyl groups.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 162 - 165 |

| C-6 (C-O) | 155 - 157 |

| C-7a | 137 - 139 |

| C-2 | 130 - 132 |

| C-3a | 123 - 125 |

| C-4 | 121 - 122 |

| C-5 | 111 - 113 |

| C-3 | 102 - 104 |

| C-7 | 94 - 96 |

| O-CH₃ | 55 - 56 |

| N-CH₃ | 26 - 28 |

Note: Predicted values are based on typical chemical shifts for 6-methoxyindole (B132359) derivatives.

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. These techniques correlate signals to reveal bonding relationships.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. guidechem.com For this compound, a COSY spectrum would show a cross-peak between the signals for H-4 and H-5, confirming their connectivity on the benzene (B151609) portion of the indole ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com An HSQC spectrum would be used to definitively link each proton signal to its corresponding carbon signal, for example, confirming the assignment of the O-CH₃ proton signal to the O-CH₃ carbon signal. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is crucial for piecing together the molecular structure. For instance, a correlation would be expected from the N-methyl protons to the amide carbonyl carbon (C=O), and from the H-7 proton to carbons C-5 and C-6, confirming the substitution pattern of the indole ring.

Mass Spectrometry (MS) Techniques for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. The molecular formula of this compound is C₁₁H₁₂N₂O₂, giving it a molecular weight of 204.23 g/mol .

Electron Ionization (EI) is a "hard" ionization technique that bombards the molecule with high-energy electrons, causing it to ionize and fragment. nih.gov The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the intact molecule's mass, along with numerous fragment ion peaks. The fragmentation pattern is often characteristic of the molecule's structure.

For this compound, the EI-MS spectrum would be expected to show a molecular ion peak at m/z = 204. Key fragmentation pathways would likely involve the cleavage of the amide side chain.

Table 3: Predicted Key Fragments in EI-MS of this compound

| m/z | Possible Fragment Identity |

| 204 | [M]⁺ (Molecular Ion) |

| 173 | [M - OCH₃]⁺ |

| 146 | [6-Methoxy-1H-indole-2-carbonyl]⁺ |

| 118 | [Indole]⁺ fragment after loss of methoxy and carboxamide parts |

Note: Fragmentation is complex and these represent plausible major pathways.

Electrospray Ionization (ESI) is a "soft" ionization technique that typically protonates the analyte molecule without causing significant fragmentation. This method is highly effective for confirming the molecular weight of a compound. The primary ion observed is the protonated molecule, [M+H]⁺. For this compound, the ESI-MS spectrum would be expected to show a prominent peak at an m/z of 205.24, corresponding to the [C₁₁H₁₃N₂O₂]⁺ ion.

Tandem Mass Spectrometry (MS/MS) for Fragment Identification

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. For this compound (Molecular Weight: 218.24 g/mol ), the protonated molecule [M+H]⁺ would have an m/z of 219.25.

In an MS/MS experiment, this precursor ion would be isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern would be characteristic of the indole-2-carboxamide scaffold. General fragmentation pathways for indole alkaloids often involve characteristic losses from the core structure and side chains. nih.govnih.govresearchgate.net Based on the structure of this compound, the following fragmentation patterns would be anticipated:

Loss of the N-methylcarbamoyl group: Cleavage of the bond between the indole ring and the carboxamide group could result in a fragment corresponding to the 6-methoxy-1H-indole cation.

Amide bond cleavage: Fragmentation across the amide bond could lead to the formation of a 6-methoxy-1H-indole-2-carbonyl cation.

Loss of methylamine (B109427): A characteristic loss of methylamine (CH₃NH₂) from the precursor ion is a plausible pathway.

Loss of methoxy group radical: Fragmentation of the methoxy group (•OCH₃) from the benzene portion of the indole ring is another possibility.

These predicted fragmentation pathways help in confirming the molecular structure by correlating the observed product ions with specific structural motifs of the parent molecule.

Table 1: Predicted MS/MS Fragmentation Data for [C₁₂H₁₄N₂O₂ + H]⁺ This table is predictive and not based on published experimental data.

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Predicted Neutral Loss | Proposed Fragment Identity |

| 219.25 | 161.06 | 58.19 (C₂H₄NO) | 6-Methoxy-1H-indole-2-ylium |

| 219.25 | 188.22 | 31.03 (CH₃N) | [M+H - Methylamine]⁺ |

| 219.25 | 188.22 | 31.03 (OCH₃) | [M+H - Methoxy radical]⁺ |

| 219.25 | 146.06 | 73.19 (C₃H₅NO) | 1H-Indole-6-ol cation |

Infrared (IR) Spectroscopy for Functional Group Identification and Intermolecular Interactions

Infrared (IR) spectroscopy is used to identify functional groups within a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands. While specific spectra for this compound are not published, data from related indole-2-carboxamide and methoxy-indole derivatives allow for reliable prediction of these bands. researchgate.netyu.edu.jomdpi.commdpi.com

Key expected vibrational frequencies include:

N-H Stretch (Amide): A peak typically appearing in the region of 3350-3250 cm⁻¹, indicating the secondary amide N-H bond.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups would appear just below 3000 cm⁻¹.

C=O Stretch (Amide I): A strong, sharp absorption band between 1680-1630 cm⁻¹ is characteristic of the carbonyl group in a secondary amide.

N-H Bend (Amide II): This band, resulting from N-H bending and C-N stretching, is expected between 1570-1515 cm⁻¹.

C-O Stretch (Methoxy): An asymmetric C-O-C stretching band for the aryl ether (methoxy group) would likely appear around 1250 cm⁻¹.

The precise positions of these peaks, particularly the N-H and C=O stretches, can provide insight into intermolecular interactions, such as hydrogen bonding in the solid state.

Table 2: Predicted IR Absorption Bands for this compound This table is predictive and not based on published experimental data.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3300 | Medium-Strong | N-H Stretch (Amide) |

| 3100-3000 | Medium | C-H Stretch (Aromatic) |

| 2980-2850 | Medium-Weak | C-H Stretch (Aliphatic -CH₃) |

| ~1650 | Strong | C=O Stretch (Amide I) |

| ~1550 | Medium | N-H Bend (Amide II) |

| ~1250 | Strong | C-O-C Asymmetric Stretch (Aryl Ether) |

X-ray Diffraction Studies for Solid-State Structure Determination and Polymorphism

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. Such an analysis for this compound would provide exact bond lengths, bond angles, and torsion angles.

Although no crystal structure has been published for this compound, studies on similar molecules like 5-methoxy-1H-indole-2-carboxylic acid reveal common structural motifs. mdpi.comnih.gov It is highly probable that the indole ring system is nearly planar. The crystal packing would likely be dominated by intermolecular hydrogen bonds involving the amide N-H group as a donor and the amide carbonyl oxygen as an acceptor, potentially forming chains or dimeric structures. The methoxy group could also participate in weaker C-H···O interactions.

Furthermore, XRD is crucial for identifying polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct physical properties, and their identification is critical in materials science and pharmaceutical development. A study of this compound would involve crystallizing the compound under various conditions to explore potential polymorphic forms.

Chromatographic Methods for Compound Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for purity analysis of non-volatile organic compounds. A typical reverse-phase HPLC method for an indole derivative like this compound would utilize a C18 stationary phase. medicaljournalssweden.seacs.org

The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation and peak shape. Detection would typically be performed using a UV detector, monitoring at wavelengths where the indole chromophore absorbs strongly (e.g., ~220 nm and ~280 nm). The purity of a sample would be determined by the percentage of the total peak area corresponding to the main compound peak.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound to be analyzed by GC-MS, it must be sufficiently volatile and thermally stable. medicaljournalssweden.senih.gov

The compound would be injected into the GC, where it would travel through a capillary column (e.g., a nonpolar DB-5ms or HP-5ms). The retention time would be characteristic of the compound under the specific GC conditions (e.g., temperature program, carrier gas flow rate). As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and a mass spectrum is generated. This spectrum, often referred to as an "electron ionization" or "EI" spectrum, provides a fragmentation fingerprint that can be used for identification, often by comparison to a spectral library. The combination of a unique retention time and a characteristic mass spectrum provides a high degree of confidence in the compound's identity and purity.

Computational and Theoretical Studies in Chemical Biology and Medicinal Chemistry

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation to determine the electronic structure, from which various other properties can be derived.

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the electronic structure of molecules. It is often employed to study ground-state geometries, electronic and charge transfer properties, and spectroscopic characteristics of compounds. jcsp.org.pkmdpi.comiaea.org DFT calculations can elucidate the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs), which are crucial for understanding a molecule's reactivity and stability. jcsp.org.pk

A comprehensive search of scientific literature did not yield specific studies applying Density Functional Theory to analyze the electronic structure or reactivity of 6-Methoxy-N-methyl-1H-indole-2-carboxamide. While DFT has been applied to related indole (B1671886) structures, such as 5-methoxy-1H-indole-2-carboxylic acid, to understand intermolecular interactions and spectroscopic data, specific computational data for the title compound is not available in the reviewed literature. mdpi.comnih.gov

Conformational analysis is used to determine the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. The resulting conformational energy landscape provides insight into a molecule's flexibility and the shapes it is likely to adopt, which is critical for its interaction with biological targets. chemrxiv.orgnih.gov These landscapes can be generated through systematic searches or molecular dynamics simulations, often complemented by QM energy calculations to refine the energies of different conformers. nih.gov

Detailed conformational analyses and specific energy landscape data for this compound are not available in the current scientific literature based on the conducted searches. Such studies are essential for understanding how the molecule might orient itself within a receptor's binding pocket.

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. In medicinal chemistry, MD simulations provide detailed insights into the stability of ligand-protein complexes, revealing how a ligand interacts with its target receptor or enzyme in a dynamic environment. nih.govmdpi.com These simulations can confirm the stability of binding poses obtained from molecular docking and highlight key interactions that persist over time.

Specific molecular dynamics simulation studies detailing the ligand-target interactions of this compound have not been reported in the reviewed literature. While MD simulations have been successfully applied to other indole-2-carboxamide derivatives to explore their mechanisms of action, no such data exists for this particular compound. mdpi.com

Molecular Docking Investigations of Receptor and Enzyme Binding Modes

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.govopenmedicinalchemistryjournal.com This technique is crucial in drug discovery for screening virtual libraries of compounds and proposing binding modes at the molecular level.

While molecular docking has been extensively used to study various indole derivatives and their interactions with biological targets like kinases and enzymes, a specific molecular docking investigation for this compound is not documented in the available scientific literature. nih.govnih.gov Studies on similar scaffolds suggest that the indole core can engage in various interactions within protein binding sites. nih.gov

Ligand-protein interaction profiling involves identifying and characterizing the specific non-covalent interactions (such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking) between a ligand and the amino acid residues of its target protein. nih.gov This profiling helps to understand the structural basis of molecular recognition and binding affinity.

There are no published studies that provide a specific ligand-protein interaction profile for this compound. Research on other carboxamide-containing molecules demonstrates that the carboxamide group is often a key pharmacophore, forming critical hydrogen bonds with protein backbones or side chains. mdpi.com

A primary goal of molecular docking is to predict the binding affinity (often as a scoring function or estimated free energy of binding) and the specific orientation (pose) of a ligand within a target's active site. rrsociology.ru These predictions are vital for prioritizing compounds for further experimental testing.

Specific predicted binding affinities and binding orientations for this compound with any particular receptor or enzyme target are not available in the reviewed scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By correlating variations in molecular descriptors with changes in activity, QSAR models can predict the potency of novel or untested compounds.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the steric and electrostatic interactions that govern a ligand's binding affinity to its target. These approaches are particularly relevant for indole-based structures. For instance, 3D-QSAR studies have been successfully applied to series of N1-arylsulfonylindole compounds to elucidate the requirements for their antagonist activity at the 5-HT6 receptor. nih.gov

In a hypothetical 3D-QSAR study of this compound and its analogs, the molecules would be aligned based on a common scaffold. CoMFA would then calculate the steric (Lennard-Jones) and electrostatic (Coulombic) fields around each molecule. The resulting data would be analyzed using partial least squares (PLS) regression to generate a model that correlates these fields with biological activity. CoMSIA extends this by incorporating additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, often leading to more robust and predictive models. nih.gov The graphical output of these analyses, in the form of contour maps, would highlight regions in space where modifications to the this compound structure would likely lead to enhanced or diminished activity.

Table 1: Hypothetical 3D-QSAR Model Parameters for this compound Analogs

| Parameter | CoMFA Model | CoMSIA Model |

| q² (cross-validated r²) | 0.65 | 0.72 |

| r² (non-cross-validated r²) | 0.94 | 0.91 |

| Steric Field Contribution | 55% | 40% |

| Electrostatic Field Contribution | 45% | 35% |

| Hydrophobic Field Contribution | N/A | 15% |

| H-Bond Acceptor Contribution | N/A | 10% |

| H-Bond Donor Contribution | N/A | 0% |

This table represents a hypothetical outcome of a 3D-QSAR study and is for illustrative purposes.

Pharmacophore modeling is another crucial computational technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, positive/negative ionizable groups) that a molecule must possess to interact with a specific biological target. This model serves as a 3D query for screening large compound libraries to find novel scaffolds that match the required interaction pattern. nih.govmdpi.com

For this compound, a pharmacophore model could be generated based on its structure and the known interactions of similar indole-2-carboxamides with their biological targets, such as the cannabinoid receptor 1 (CB1). nih.gov The key features might include:

An aromatic ring feature corresponding to the indole core.

A hydrogen bond acceptor from the carboxamide oxygen.

A hydrophobic feature from the 6-methoxy group's methyl moiety.

A hydrogen bond donor from the indole nitrogen (if not methylated in all active analogs).

This pharmacophore model would then represent the key interaction points necessary for biological activity.

Virtual Screening Methodologies for Novel Ligand Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.commdpi.com This method is significantly faster and more cost-effective than high-throughput screening.

In the context of discovering novel ligands with a similar profile to this compound, a virtual screening campaign could be initiated using the previously developed pharmacophore model as a filter. Large chemical databases, such as ZINC, PubChem, or commercial libraries, could be screened to retrieve molecules that fit the pharmacophoric query. mdpi.comclick2drug.org

The hits from the pharmacophore-based screening would then be subjected to molecular docking simulations. Docking predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. mdpi.com This allows for the evaluation of binding affinity and the analysis of key interactions at the atomic level. For example, if this compound were being investigated as a potential inhibitor of an enzyme like cyclooxygenase (COX), the screening hits would be docked into the active site of the COX enzyme to assess their binding modes and scores. researchgate.net The top-scoring compounds, exhibiting favorable interactions with key residues in the active site, would then be prioritized for experimental testing.

Molecular and Cellular Mechanistic Investigations of 6 Methoxy N Methyl 1h Indole 2 Carboxamide in Vitro Focus

Enzyme Inhibition and Activation Mechanisms (In Vitro)

Inhibition of Pathogen-Specific Enzymes (e.g., MmpL3 in Mycobacterium tuberculosis, HIV-1 Integrase)While the indole-2-carboxamide scaffold is a well-studied class of inhibitors for the Mycobacterium tuberculosis MmpL3 transporter, specific inhibitory data (such as MIC or IC₅₀ values) for 6-Methoxy-N-methyl-1H-indole-2-carboxamide are not available.nih.govMmpL3 is an essential transporter responsible for exporting mycolic acids, crucial components of the mycobacterial cell wall.nih.govStructure-activity relationship studies on related compounds have indicated that substitutions at the 6-position of the indole (B1671886) ring, including methoxy (B1213986) groups, can be favorable for potent activity.nih.gov

Similarly, for HIV-1 Integrase, which is a key enzyme for viral replication, some indole-2-carboxylic acid derivatives have been explored as potential inhibitors. nih.gov These compounds function by chelating magnesium ions in the enzyme's active site. nih.gov However, there is no specific published data on the inhibitory activity of this compound against HIV-1 integrase.

Antioxidant Activity and Free Radical Scavenging Mechanisms (In Vitro)

Further research and publication of in vitro studies are required to elucidate the specific molecular and cellular mechanisms of this compound.

Structure Activity Relationship Sar Derivations of 6 Methoxy N Methyl 1h Indole 2 Carboxamide Analogues

Impact of Substitution Patterns on the Indole (B1671886) Moiety

The indole core is a key pharmacophore, and the nature and position of substituents on this ring system are critical determinants of molecular interactions and subsequent biological effects.

The position of the methoxy (B1213986) group on the indole ring significantly alters the electronic properties of the molecule, which in turn affects its binding affinity for various biological targets. Studies on indole-2-carboxamide analogues have shown that the nature and position of substituents on the indole ring are critical for both binding affinity and cooperativity at receptors like the cannabinoid receptor 1 (CB1). nih.gov

For instance, moving a methoxy group from the C5 to the C6 position on the indole ring has been observed to reduce both the allosteric effect and the binding affinity. nih.govmdpi.com In one study, a C5-methoxy substituted analogue exhibited a significantly decreased cooperativity factor and binding affinity compared to a C5-chloro substituted compound. mdpi.com This suggests that the electron-donating properties of the methoxy group, when placed at specific positions, may be less favorable for optimal interaction with the target protein than an electron-withdrawing group. mdpi.com The position of the methoxy group is also a determining factor in the allosteric inhibition of enzymes like ALOX15, where its location within the binding pocket influences the degree of interaction and inhibition. dntb.gov.ua Furthermore, in the context of antimycobacterial activity, a para-methoxy substituted analogue showed decreased activity compared to other substitutions. rsc.org

The methoxy group's oxygen atom can also participate in hydrogen bonding. In the crystal structure of 5-methoxy-1H-indole-2-carboxylic acid, the NH group of the indole ring acts as a hydrogen bond donor to the oxygen atom of the methoxy group, influencing the spatial arrangement of the molecules. chemsynthesis.com This highlights the dual role of the methoxy group in modulating both electronic distribution and direct intermolecular interactions.

Substitution at the N1 position of the indole ring, the indole nitrogen, has a profound impact on the compound's properties and biological activity. Alkylation of the indole nitrogen, for instance by introducing a methyl or benzyl (B1604629) group, is a common modification. mdpi.comnih.gov

Studies comparing N-H indole-2-carboxamides with their N-substituted counterparts have shown significant differences in activity. For example, in a series of compounds designed as TRPV1 agonists, N-methylated analogues performed significantly better than the unsubstituted (-NH) counterparts. mdpi.com This improvement is attributed to the increased lipophilicity of the N-methylated compounds, which is essential for crossing cell membranes to reach the target binding site. mdpi.com Similarly, the substitution of the indole N-H with a benzyl or p-fluorobenzyl group has been explored to create N-substituted indole-2 and 3-carboxamide derivatives with antioxidant properties. nih.gov

In the context of C-H functionalization reactions, the nature of the N1-substituent (e.g., N-Me, N-Ac, N-Boc) can influence the reaction's efficiency and yield of the final products, indicating its role in modulating the reactivity of the indole core. nih.gov

Substitutions at the C3, C5, and C6 positions of the indole ring are critical for modulating the biological activity of indole-2-carboxamide derivatives.

C3 Position: Structural variation at the C3 position has a profound influence on the allosteric modulation of receptors like CB1. mdpi.com Research indicates a preference for a linear alkyl group at this position. mdpi.com For example, replacing a C3-ethyl group with an n-pentyl group led to an enhancement of the allosteric effect. nih.govmdpi.com However, further increasing the alkyl chain length to n-heptyl or n-nonyl did not yield further improvements, suggesting an optimal chain length for activity. nih.govmdpi.com In other studies, short alkyl groups at the C3 position were found to enhance potency. The introduction of a methyl group at C3 is a common strategy in the design of new derivatives.

C5 and C6 Positions: The electronic nature of substituents at the C5 and C6 positions plays a crucial role. An electron-withdrawing group at the C5 position is often a key requirement for activity. mdpi.com Halogen substitutions are common, with both chloro and fluoro groups being utilized. For instance, a 5-chloro group has been shown to be favorable. nih.govmdpi.com When this C5-chloro group was moved to the C6 position, a drastic reduction in binding affinity was observed. nih.gov Replacing the C6-chloro with a C6-fluoro group also resulted in suboptimal activity. nih.gov Conversely, introducing an electron-donating methoxy group at C5 led to a significant decrease in both cooperativity and binding affinity compared to a C5-chloro analogue. mdpi.com These findings underscore the sensitivity of the molecule's activity to the electronic properties and location of substituents on the indole's benzene (B151609) ring.

The following table summarizes the effects of various substitutions on the indole moiety:

| Position | Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|

| C6 | -OCH3 (moved from C5) | Reduced binding affinity and allosteric effect. | nih.govmdpi.com |

| N1 | -CH3 | Increased activity (TRPV1 agonists), likely due to enhanced lipophilicity. | mdpi.com |

| N1 | -Benzyl | Synthesized for antioxidant activity studies. | nih.gov |

| C3 | -n-pentyl (vs. ethyl) | Enhanced allosteric effect. | nih.govmdpi.com |

| C3 | -n-heptyl / -n-nonyl | Did not improve allosteric effects over shorter chains. | nih.govmdpi.com |

| C5 | -Cl / -F | Generally enhances potency. Considered a favorable substitution. | mdpi.com |

| C6 | -Cl (moved from C5) | Drastically reduced binding affinity. | nih.gov |

Variations in the Carboxamide Linker and N-Methyl Substitution

The carboxamide linker at the C2 position is a critical functional group that is essential for the biological effects of these compounds. mdpi.com Its orientation, flexibility, and the nature of its N-substituent are key factors in receptor interaction.

The conformational freedom of the carboxamide side chain is important for adopting the proper orientation for binding to a biological target. The introduction of conformationally-restricted moieties can limit this flexibility, potentially leading to a reduction in binding affinity and allosteric effects.

The size of the substituent on the carboxamide nitrogen can introduce steric hindrance, which may negatively impact activity. The addition of a methyl group, while often beneficial for properties like lipophilicity, can also introduce steric bulk. nih.gov In broader studies of indole carboxamides, it has been noted that the addition of methyl groups to fused ring systems can decrease inhibitory activity, an effect attributed to steric hindrance. nih.gov The presence of large rings attached to the carboxamide can also cause steric clashes that interfere with key interactions, such as with specific amino acid residues (e.g., Histidine 57) in an enzyme's active site. nih.gov Therefore, while the N-methyl group is relatively small, its steric profile must be considered in the context of the specific binding pocket it is intended to occupy.

The amide bond's ability to act as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O) is fundamental to its role in molecular recognition. The carboxamide moiety is highly flexible and plays a decisive role in the inhibitory activity of these compounds by forming hydrogen bonds with enzymes and proteins. nih.gov

The orientation of the amide bond can exist in either a cis or trans conformation, which affects the spatial relationship between the indole core and the N-substituent. nih.gov The amide NH is often a crucial element for hydrogen bonding. Docking studies have shown that the indole nitrogen can form a hydrogen bond with the backbone carbonyl of specific amino acid residues (e.g., Glutamate 190), while the carboxamide nitrogen can interact with the backbone carbonyl of others (e.g., Threonine 380). nih.gov In the design of novel indole-2-carboxamides, the potential for the amide to form hydrogen bonds is a key consideration. For example, molecules can be designed to promote H-acceptor bonding with residues like Threonine 766 in a target kinase. The inherent properties of carboxamides—being neutral, stable, and capable of forming strong hydrogen bonds—make them one of the most important functional groups in medicinal chemistry.

Influence of the Amide Side Chain Substituents on Target Recognition

The nature of the substituent attached to the amide nitrogen of the 6-methoxy-1H-indole-2-carboxamide core plays a crucial role in modulating the biological activity of these compounds. Research has systematically explored the impact of various aromatic and heterocyclic moieties, revealing important trends in how their electronic and steric properties drive target engagement.

Aromatic Ring Modifications and Their Electronic/Steric Contributions

The substitution pattern on an N-aryl ring attached to the carboxamide of the 6-methoxyindole (B132359) scaffold significantly dictates the compound's potency and selectivity. Studies have shown that both the electronic nature and the steric bulk of the substituents are critical factors.

The position of substituents on the phenyl ring can drastically alter activity. For instance, in a series of N-substituted phenylamides of 6-hydroxy-7-methoxychroman-2-carboxylic acid, a related scaffold, compounds bearing electron-withdrawing groups like -CF3 or -Cl were found to be potent inhibitors of nuclear factor-kappaB activation, while those with electron-donating groups such as -OH or -OCH3 were inactive. The most active compound in this series featured a 4-chloro substituent on the phenyl ring. This suggests that electron density and the specific location of the substituent are key to molecular recognition.

Furthermore, the steric hindrance imposed by substituents can either be beneficial or detrimental to activity. Ortho-substitution on the phenyl ring can force the ring out of planarity with the amide linker, which may lead to a more favorable or unfavorable binding conformation depending on the target's topology. The interplay between electronic and steric effects is therefore a delicate balance that must be optimized for enhanced biological activity.

Table 1: Influence of Aromatic Ring Substituents on Biological Activity

| Compound ID | N-Aryl Substituent | Electronic Effect | Steric Effect | Relative Activity |

| 1a | Phenyl | Neutral | Minimal | Baseline |

| 1b | 4-Chlorophenyl | Electron-withdrawing | Moderate | Increased |

| 1c | 4-Methoxyphenyl | Electron-donating | Moderate | Decreased |

| 1d | 2-Methylphenyl | Electron-donating | Increased | Variable |

| 1e | 4-Trifluoromethylphenyl | Strongly Electron-withdrawing | Moderate | Increased |

Note: The data in this table is illustrative and compiled from general findings in related compound series to demonstrate the principles of electronic and steric effects. Specific activity data for 6-Methoxy-N-methyl-1H-indole-2-carboxamide analogues is not publicly available.

Heterocyclic Ring Incorporations and Bioisosteric Replacements

In medicinal chemistry, the replacement of a functional group with another that has similar physical or chemical properties, known as bioisosteric replacement, is a common strategy to improve potency, selectivity, and pharmacokinetic properties. The N-aryl moiety of the amide side chain in 6-methoxy-indole-2-carboxamide analogues is a prime candidate for such modifications, with various heterocyclic rings being explored as bioisosteres.

Heterocycles can introduce novel hydrogen bonding patterns, alter dipole moments, and impose specific conformational constraints, all of which can lead to improved interactions with the biological target. For example, replacing a phenyl ring with a pyridine (B92270) ring introduces a basic nitrogen atom that can act as a hydrogen bond acceptor, potentially forming a key interaction within a receptor's binding pocket. Similarly, five-membered heterocycles like thiophene (B33073) or furan (B31954) can serve as effective bioisosteres for a phenyl ring, offering different electronic distributions and steric profiles.

Table 2: Bioisosteric Replacement of N-Aryl Group with Heterocycles

| Compound ID | Amide Side Chain Substituent | Key Feature | Potential Advantage |

| 2a | N-Phenyl | Aromatic | Baseline |

| 2b | N-Pyridin-2-yl | H-bond acceptor | New H-bond interaction |

| 2c | N-Thiophen-3-yl | Different electronics | Altered π-stacking |

| 2d | N-(1,2,4-Oxadiazol-5-yl) | Amide mimic | Improved metabolic stability |

| 2e | N-Pyrazol-4-yl | H-bond donor/acceptor | Bivalent interactions |

Note: This table presents hypothetical examples of bioisosteric replacements based on common strategies in medicinal chemistry, as specific data for this compound analogues is limited.

Correlation of Computational Predictions with Experimental SAR Data

Computational chemistry has become an indispensable tool in modern drug discovery, providing valuable insights that can guide the synthesis and evaluation of new compounds. For this compound analogues, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are employed to rationalize experimental findings and predict the activity of novel derivatives.

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing various physicochemical descriptors (e.g., lipophilicity, electronic properties, and steric parameters), a predictive model can be developed. For instance, a QSAR model for a series of indole-2-carboxamides might reveal that a specific combination of a high partial positive charge on the amide nitrogen and a low-energy Lowest Unoccupied Molecular Orbital (LUMO) of the N-aryl substituent is correlated with high potency.

Molecular docking simulations provide a three-dimensional representation of how a ligand might bind to its target protein. These studies can help to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding affinity. For example, a docking study might show that the 6-methoxy group of the indole core fits into a specific hydrophobic pocket of the receptor, while the N-aryl substituent engages in a critical π-stacking interaction with an aromatic amino acid residue. The correlation between these computational predictions and the experimentally determined SAR is crucial for validating the binding hypothesis and for the rational design of more potent and selective analogues. For instance, if docking studies predict that a bulky substituent at a particular position on the N-aryl ring would clash with the receptor surface, and subsequent synthesis and testing of such a compound show a loss of activity, this would provide strong evidence for the accuracy of the computational model.

Future Research Directions and Unexplored Avenues for 6 Methoxy N Methyl 1h Indole 2 Carboxamide

Development of Novel Synthetic Routes for Diversification

The exploration of the full potential of 6-Methoxy-N-methyl-1H-indole-2-carboxamide is contingent on the ability to generate a diverse library of analogues. While the synthesis of indole-2-carboxamides is well-established, future research should focus on developing novel, efficient, and versatile synthetic routes to facilitate rapid diversification.

Key areas for exploration include:

Late-Stage Functionalization: Developing methods for the late-stage functionalization of the indole (B1671886) core would be highly beneficial. This would allow for the introduction of various substituents at different positions of the indole ring, enabling a thorough investigation of the structure-activity relationship (SAR).

Flow Chemistry: The use of flow chemistry could offer significant advantages in terms of reaction optimization, scalability, and safety. It could also enable the exploration of reaction conditions that are not easily accessible in traditional batch synthesis.

Combinatorial Chemistry: The application of combinatorial chemistry approaches, coupled with high-throughput screening, could accelerate the discovery of new analogues with improved biological activities.

A generalized synthetic scheme for indole-2-carboxamides involves the coupling of an indole-2-carboxylic acid with an appropriate amine. mdpi.comnih.gov Diversification can be achieved by varying the substituents on both the indole ring and the amide nitrogen.

Table 1: Potential Synthetic Strategies for Diversification

| Strategy | Description | Potential Advantages |

| Fischer Indole Synthesis | A classic method for indole synthesis that can be adapted to produce a variety of substituted indole-2-carboxylates. | Well-established, versatile, and allows for the introduction of substituents on the benzene (B151609) ring of the indole. |

| Palladium-Catalyzed Cross-Coupling | Reactions such as Suzuki and Buchwald-Hartwig amination can be used to introduce a wide range of substituents onto the indole core. | High functional group tolerance and allows for the creation of diverse libraries of compounds. |

| C-H Activation | Direct functionalization of C-H bonds on the indole ring offers a more atom-economical and efficient approach to diversification. | Reduces the number of synthetic steps and allows for the introduction of functional groups at positions that are difficult to access through traditional methods. |

Advanced Computational Studies for Rational Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. acs.orgelsevier.comsigmaaldrich.com For this compound, advanced computational studies can provide valuable insights into its mechanism of action and guide the rational design of more potent and selective analogues.

Future computational work should focus on:

Molecular Docking and Dynamics: Docking studies can predict the binding mode of this compound and its analogues to various biological targets. Molecular dynamics simulations can then be used to assess the stability of these interactions and to understand the dynamic behavior of the ligand-target complex.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of analogues with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Pharmacophore Modeling: Pharmacophore models can identify the key structural features required for biological activity. These models can be used to screen virtual libraries for new compounds with the desired activity.

Table 2: Computational Approaches for Rational Drug Design

| Computational Method | Application | Expected Outcome |

| Molecular Docking | Predicting the binding orientation of the compound within the active site of a target protein. | Identification of key interactions and guidance for structural modifications to improve binding affinity. |

| Molecular Dynamics | Simulating the movement of the compound and its target protein over time. | Assessment of binding stability and identification of conformational changes upon binding. |

| 3D-QSAR | Correlating the 3D structural properties of a series of compounds with their biological activity. | Predictive models to guide the design of new compounds with enhanced potency. |

Exploration of New Molecular Targets and Mechanistic Pathways (In Vitro)

The indole-2-carboxamide scaffold has been associated with a variety of biological targets. A crucial future direction is to systematically explore new molecular targets and elucidate the mechanistic pathways of this compound.

Based on the activities of related compounds, potential targets to investigate include:

Kinases: Several indole derivatives have shown inhibitory activity against various kinases involved in cancer, such as EGFR, BRAFV600E, VEGFR-2, and CDK2. nih.govresearchgate.netnih.gov

Topoisomerases: These enzymes are critical for DNA replication and are validated targets for cancer therapy. Some indole compounds have been found to inhibit topoisomerase II.

Ion Channels: The Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, involved in pain and inflammation, has been identified as a target for some indole-2-carboxamides. mdpi.com

Mycobacterial Proteins: The mycobacterial membrane protein large 3 (MmpL3) is a target for indole-2-carboxamides with antitubercular activity. nih.gov

In vitro assays, such as enzyme inhibition assays, receptor binding assays, and cell-based reporter assays, will be essential for identifying and validating new molecular targets.

Integration of Omics Approaches for Comprehensive Mechanistic Elucidation (e.g., Proteomics, Metabolomics in cell lines)

To gain a comprehensive understanding of the cellular effects of this compound, the integration of "omics" technologies is a promising avenue. These approaches can provide an unbiased, global view of the changes in proteins and metabolites following compound treatment.

Proteomics: Techniques like mass spectrometry-based proteomics can identify changes in protein expression and post-translational modifications in cell lines treated with the compound. This can help to identify novel targets and pathways affected by the molecule. For example, proteomics has been used to identify albumin adducts of other indole derivatives. researchgate.net

Metabolomics: Metabolomic profiling can reveal changes in the cellular metabolome upon treatment with the compound. researchgate.net This can provide insights into the metabolic pathways that are perturbed and can help to identify biomarkers of compound activity. Metabolomic profiling has been utilized to advance the understanding of the mode of action of anti-malarial indole-2-carboxamides. acs.org

These omics-based approaches will be instrumental in building a comprehensive picture of the mechanism of action of this compound.

Application in Chemical Probe Development for Biological Systems

A well-characterized small molecule with a defined mechanism of action can serve as a valuable chemical probe to study biological processes. Given the potential for diverse biological activities, this compound and its derivatives could be developed into chemical probes.

Future research in this area should involve:

Target Identification and Validation: Clearly defining the molecular target and mechanism of action is a prerequisite for a good chemical probe.

Structure-Activity Relationship (SAR) Studies: A detailed SAR is needed to develop a highly potent and selective probe.

Development of a Negative Control: An inactive analogue that is structurally similar to the probe is essential to control for off-target effects.

Functionalization: The probe could be functionalized with tags (e.g., fluorescent dyes, biotin) to enable visualization and pull-down experiments. The inherent fluorescence of some indole derivatives could be exploited for this purpose. mdpi.com

The development of a chemical probe based on this scaffold would provide a powerful tool for the scientific community to investigate the function of its biological target.

Investigation of Broader Biological Activities via Phenotypic Screening (In Vitro)

Phenotypic screening, which assesses the effect of a compound on a cellular or organismal phenotype, is a powerful approach for discovering new biological activities without prior knowledge of the molecular target. nih.gov

Future research should employ this compound and a library of its analogues in a variety of phenotypic screens to uncover novel therapeutic applications. Relevant screening platforms include:

Cancer Cell Line Panels: Screening against a large panel of cancer cell lines (such as the NCI-60) can identify specific cancer types that are sensitive to the compound and provide clues about its mechanism of action. mdpi.com

Antimicrobial Assays: Given that some indole-2-carboxamides have shown activity against Mycobacterium tuberculosis and Trypanosoma cruzi, screening against a broad range of pathogenic microbes is warranted. nih.govacs.org

High-Content Imaging: This technology allows for the automated analysis of multiple cellular parameters, providing a rich dataset to characterize the phenotypic effects of a compound.

Phenotypic screening offers an unbiased approach to discovering unexpected biological activities and expanding the therapeutic potential of the this compound scaffold.

Q & A

Q. What synthetic methodologies are optimal for preparing 6-Methoxy-N-methyl-1H-indole-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling reactions between indole-2-carboxylic acid derivatives and methylamine. A common approach is to use sodium ethoxide in DMF to activate the carboxyl group for nucleophilic substitution by methylamine . Key parameters include temperature control (70–90°C), solvent polarity, and stoichiometric ratios of reagents. For example, substituting the methoxy group at the 6-position may require protection/deprotection strategies to prevent side reactions. Reaction progress can be monitored via TLC or HPLC to optimize yield (typically 60–80% after purification).

Q. How should researchers validate the structural integrity of this compound post-synthesis?

Structural validation requires a combination of spectroscopic and crystallographic techniques:

- 1H/13C NMR : Confirm the methoxy group (δ ~3.8 ppm for OCH3) and N-methyl carboxamide (δ ~2.9 ppm for CH3 and ~8.1 ppm for CONH) .

- IR spectroscopy : Identify characteristic peaks for amide C=O (~1650 cm⁻¹) and indole N-H (~3400 cm⁻¹) .

- X-ray crystallography : Use SHELXL for refinement to resolve ambiguities in bond lengths/angles, especially for the planar indole ring and carboxamide substituents .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Waste disposal : Segregate chemical waste and collaborate with certified agencies for incineration or neutralization, as improper disposal risks environmental contamination .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes or receptors). Focus on hydrogen bonding between the carboxamide group and active-site residues .

- QSAR studies : Correlate substituent effects (e.g., methoxy position, N-methylation) with biological activity using descriptors like logP, polar surface area, and electrostatic potential maps .

Q. What strategies resolve contradictions in spectral data for structurally similar indole carboxamides?

- Dynamic NMR : Resolve overlapping signals caused by conformational flexibility in the indole ring .

- High-resolution mass spectrometry (HRMS) : Differentiate isomers (e.g., 5- vs. 6-methoxy substitution) via exact mass measurements .

- Crystallographic validation : Cross-validate ambiguous NOESY or COSY correlations with X-ray structures to confirm spatial arrangements .

Q. How can researchers design experiments to study the metabolic stability of this compound?

- In vitro assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. Track demethylation or oxidation products .

- Isotope labeling : Use deuterated methyl groups to trace metabolic pathways via mass shifts in fragmentation patterns.

Q. What role does the methoxy group play in the compound’s physicochemical properties?

- Solubility : The methoxy group enhances water solubility via hydrogen bonding but may reduce membrane permeability.

- Electronic effects : Electron-donating methoxy groups stabilize the indole ring’s aromatic system, affecting UV-Vis absorption (λmax ~280 nm) and reactivity in electrophilic substitutions .

Methodological Considerations

Q. How to troubleshoot low yields in cross-coupling reactions involving this compound?

- Catalyst screening : Test palladium (e.g., Pd(OAc)₂) or copper catalysts for Suzuki-Miyaura couplings .

- Additives : Use ligands like PPh₃ or DBU to stabilize intermediates and suppress side reactions.

- Solvent optimization : Switch from DMF to THF or DCM if dehalogenation or hydrolysis occurs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.